Carrier Mobility Superiority of Black Phosphorus Over Transition Metal Dichalcogenides (MoS₂)
First-principles calculations establish that black phosphorus (BP) exhibits intrinsic carrier mobility (1.5 × 10⁴ cm²·V⁻¹·s⁻¹) that exceeds that of molybdenum disulfide (MoS₂) by nearly two orders of magnitude [1]. This quantitative advantage translates directly to higher drive current capability and faster intrinsic switching speeds in transistor architectures.
| Evidence Dimension | Theoretical intrinsic carrier mobility |
|---|---|
| Target Compound Data | 1.5 × 10⁴ cm²·V⁻¹·s⁻¹ |
| Comparator Or Baseline | MoS₂: 2.57 × 10² cm²·V⁻¹·s⁻¹; Graphene: 5.27 × 10⁴ cm²·V⁻¹·s⁻¹ |
| Quantified Difference | BP mobility is approximately 58× higher than MoS₂; BP mobility is approximately 3.5× lower than graphene |
| Conditions | First-principles DFT calculations with generalized-gradient approximation; bulk material properties |
Why This Matters
For RF transistor procurement, BP offers a critical compromise: 58× higher mobility than MoS₂ enables high-frequency operation (>THz range), while its finite bandgap (unlike graphene) ensures manageable off-state leakage, eliminating the need for complex bandgap engineering steps.
- [1] Wang, C., Liu, X., Wang, Z., Zhao, M., He, H., & Zou, J. (2018). Electronic, optical property and carrier mobility of graphene, black phosphorus, and molybdenum disulfide based on the first principles. Chinese Physics B, 27(11), 118106. View Source
